Cas no 2137513-82-5 (3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

3-(3-Cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid is a specialized amino acid derivative featuring both a cyclopropyl-substituted triazole moiety and an Fmoc-protected amine group. This compound is particularly valuable in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the α-amino functionality, enabling selective deprotection under mild basic conditions. The cyclopropyl-triazole side chain introduces steric and electronic modulation, which may influence peptide conformation and biological activity. Its structural complexity makes it suitable for applications in medicinal chemistry, particularly in the design of peptidomimetics or constrained peptides. The carboxylic acid terminus allows for further functionalization, enhancing its utility in solid-phase peptide synthesis (SPPS).
3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid structure
2137513-82-5 structure
商品名:3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
CAS番号:2137513-82-5
MF:C24H24N4O4
メガワット:432.471765518188
CID:6475051
PubChem ID:165962248

3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
    • 3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
    • EN300-1141347
    • 2137513-82-5
    • インチ: 1S/C24H24N4O4/c1-14(28-13-25-22(27-28)15-10-11-15)21(23(29)30)26-24(31)32-12-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,13-15,20-21H,10-12H2,1H3,(H,26,31)(H,29,30)
    • InChIKey: ULRFPKFURBFXHI-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C(=O)O)C(C)N1C=NC(C2CC2)=N1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 432.17975526g/mol
  • どういたいしつりょう: 432.17975526g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 32
  • 回転可能化学結合数: 8
  • 複雑さ: 680
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 106Ų

3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1141347-0.25g
3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2137513-82-5 95%
0.25g
$2889.0 2023-10-26
Enamine
EN300-1141347-10.0g
3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2137513-82-5
10g
$13504.0 2023-05-23
Enamine
EN300-1141347-2.5g
3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2137513-82-5 95%
2.5g
$6155.0 2023-10-26
Enamine
EN300-1141347-5.0g
3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2137513-82-5
5g
$9107.0 2023-05-23
Enamine
EN300-1141347-5g
3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2137513-82-5 95%
5g
$9107.0 2023-10-26
Enamine
EN300-1141347-0.05g
3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2137513-82-5 95%
0.05g
$2637.0 2023-10-26
Enamine
EN300-1141347-0.1g
3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2137513-82-5 95%
0.1g
$2762.0 2023-10-26
Enamine
EN300-1141347-0.5g
3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2137513-82-5 95%
0.5g
$3014.0 2023-10-26
Enamine
EN300-1141347-1.0g
3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2137513-82-5
1g
$3139.0 2023-05-23
Enamine
EN300-1141347-1g
3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2137513-82-5 95%
1g
$3139.0 2023-10-26

3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 関連文献

3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acidに関する追加情報

Introduction to 3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic Acid (CAS No. 2137513-82-5)

3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. This compound, identified by its CAS number 2137513-82-5, represents a convergence of advanced chemical synthesis and medicinal chemistry, making it a subject of intense study in the development of novel therapeutic agents.

The molecular structure of this compound is characterized by a 3-cyclopropyl-1H-1,2,4-triazol moiety linked to a butanoic acid backbone, which is further functionalized with a fluoren-9-yl methoxycarbonyl group. This particular arrangement of functional groups suggests that the compound may exhibit multiple points of interaction with biological targets, potentially enhancing its pharmacological efficacy. The presence of the triazole ring is particularly noteworthy, as triazoles are well-documented for their role in various bioactive molecules, including antifungal and antiviral agents.

In recent years, there has been a growing interest in the development of molecules that incorporate fluorene derivatives due to their favorable physicochemical properties and ability to enhance drug delivery systems. The fluoren-9-yl methoxycarbonyl group in this compound not only contributes to its structural complexity but also suggests potential applications in targeted drug delivery and bioavailability enhancement. This aspect has been explored in several cutting-edge research studies, where fluorene-based moieties have been used to improve the solubility and stability of bioactive compounds.

The synthesis of such complex molecules requires meticulous attention to detail and advanced synthetic methodologies. The preparation of 3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid involves multi-step reactions that often require specialized equipment and expertise. One key step in the synthesis is the introduction of the triazole ring, which can be achieved through various cycloaddition reactions or nucleophilic substitution processes. The subsequent functionalization with the fluoren-9-yl methoxycarbonyl group adds another layer of complexity but also opens up possibilities for further derivatization and optimization.

From a pharmacological perspective, this compound holds promise as a lead structure for the development of new drugs targeting various diseases. The combination of the triazole and fluorene moieties suggests potential activity against pathogens that have developed resistance to conventional treatments. Additionally, the presence of multiple functional groups provides opportunities for selective binding to biological targets, which is crucial for achieving high efficacy while minimizing side effects.

Recent studies have begun to explore the biological activity of related compounds that share structural similarities with 3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid. These studies have revealed promising results in terms of antimicrobial and anti-inflammatory properties. For instance, derivatives containing triazole rings have shown effectiveness against certain bacterial strains that are resistant to conventional antibiotics. Similarly, fluorene-based compounds have demonstrated anti-inflammatory effects by modulating key signaling pathways involved in inflammation.

The potential applications of this compound extend beyond traditional therapeutic uses. Its unique structural features make it an attractive candidate for use in diagnostic imaging and biosensing applications. The fluorescence properties associated with the fluoren moiety could be exploited for developing highly sensitive detection methods for various biomolecules and pathogens. This interdisciplinary approach combines pharmaceutical chemistry with analytical chemistry, offering new avenues for disease detection and monitoring.

In conclusion, 3-(3-cyclopropyl-1H-1,2,4-triazol-1-y)-2-{(9H-fluoren}-9-ylmethoxycarbonyl}amino)butanoic acid (CAS No. 2137513_82_5) is a multifaceted compound with significant potential in pharmaceutical research. Its complex structure and diverse functional groups make it a valuable tool for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in both academic research and industrial drug development.

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